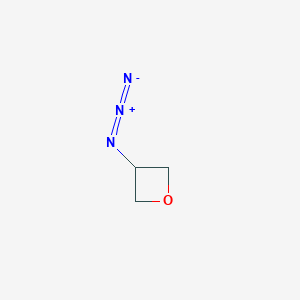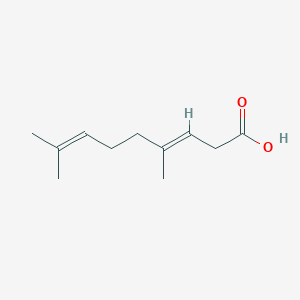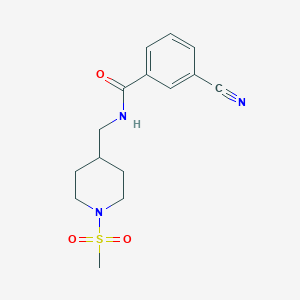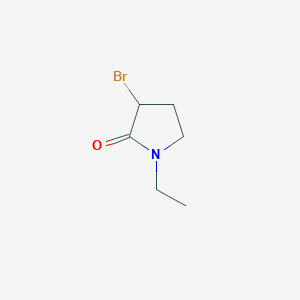
3-Azidooxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidooxetane is a chemical compound with the molecular formula C3H5N3O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Azidooxetane has been improved in recent years. The literature methods for the preparation of 3-Azidooxetane either employed toxic solvents, gave low yields or impurified product, or could not be reproduced, a new synthesis method was developed to afford pure material and satisfying yields .Molecular Structure Analysis
The molecular structure of 3-Azidooxetane consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The average mass of the molecule is 187.240 Da and the monoisotopic mass is 187.132080 Da .Chemical Reactions Analysis
The chemical reactions involving 3-Azidooxetane are complex and involve several steps. For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy .Wissenschaftliche Forschungsanwendungen
Energetic Binders
3-Azidooxetane has found widespread application in the field of energetic binders . It is used as a replacement for hydroxy-terminated glycidyl azide polymer (GAP), which has been the most commonly used energetic binder . The advantage of using 3-Azidooxetane is that it only forms terminating primary hydroxyl groups during polymerization .
Synthesis of Homopolymers
3-Azidooxetane is used in the synthesis of homopolymers . These homopolymers are similar to GAP in many aspects due to the similar repetition unit . The synthesis method for 3-Azidooxetane has been improved to yield pure material and satisfying yields .
Synthesis of Statistical Polymers and Copolymers
3-Azidooxetane is used in the synthesis of statistical polymers and copolymers . The polymerization of 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) in a triisobutylaluminum–water catalytic system results in these polymers . The strength properties of the copolymers enhance and the degree of crystallinity decreases with increasing fraction of poly-AMMO in the BAMO/AMMO copolymers .
Performance and Sensitivity Analysis
3-Azidooxetane is used in performance and sensitivity analysis . The key compound, 3-azidooxetane, was compared to glycidyl azide regarding performance using the EXPLO5 V6.04 thermochemical code and their sensitivity toward external stimuli like shock and friction assessed according to BAM standard procedures .
Synthesis of Sulfonic Acid Esters
3-Azidooxetane is used in the synthesis of sulfonic acid esters . The syntheses of toluene- and methanesulfonic acid esters of oxetan-3-ol as precursors were also significantly improved .
Use of Different Azidation Agents and Solvents
3-Azidooxetane is prepared using different azidation agents and solvents . This allows for a variety of synthesis methods, providing flexibility in its production .
Zukünftige Richtungen
The use of 3-Azidooxetane in drug discovery campaigns has been highlighted in recent research . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality . Future research will likely continue to explore the potential benefits and challenges of using 3-Azidooxetane in various applications .
Eigenschaften
IUPAC Name |
3-azidooxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-6-5-3-1-7-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBNHYWWBQMQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidooxetane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2941855.png)
